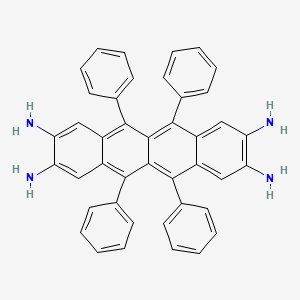
5,6,11,12-Tetraphenyltetracene-2,3,8,9-tetramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,11,12-Tetraphenyltetracene-2,3,8,9-tetramine: is an organic compound with the molecular formula C42H28N4 . It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four phenyl groups and four amine groups attached to the tetracene core. This compound is known for its distinctive optical and electrical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,11,12-Tetraphenyltetracene-2,3,8,9-tetramine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1,3-Triphenyl-2-propyn-1-ol.
Thionyl Chloride Treatment: The triphenylpropynol is treated with thionyl chloride to form a chloroallene intermediate.
Dimerization and Dehydrochlorination: The chloroallene undergoes dimerization and dehydrochlorination to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,6,11,12-Tetraphenyltetracene-2,3,8,9-tetramine can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can participate in substitution reactions, where the phenyl or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetracene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Semiconductors: 5,6,11,12-Tetraphenyltetracene-2,3,8,9-tetramine is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Chemiluminescence: It serves as a sensitizer in chemiluminescence research, enhancing the emission of light in chemical reactions.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescent properties make it useful as a probe in biological imaging and diagnostics.
Industry:
Wirkmechanismus
The mechanism of action of 5,6,11,12-Tetraphenyltetracene-2,3,8,9-tetramine involves its interaction with light and electrical fields. The compound’s molecular structure allows it to absorb light and re-emit it as fluorescence, making it an effective fluorescent material. In electronic applications, it acts as a semiconductor, facilitating the movement of charge carriers (electrons and holes) through its structure .
Vergleich Mit ähnlichen Verbindungen
Rubrene (5,6,11,12-Tetraphenyltetracene): Rubrene is a closely related compound with similar optical and electrical properties.
Anthracene Derivatives: Compounds like 9,10-Diphenylanthracene share structural similarities and are used in similar applications.
Uniqueness: 5,6,11,12-Tetraphenyltetracene-2,3,8,9-tetramine is unique due to the presence of both phenyl and amine groups, which enhance its reactivity and functional versatility. This makes it a valuable compound for advanced materials research and development.
Eigenschaften
CAS-Nummer |
918164-25-7 |
|---|---|
Molekularformel |
C42H32N4 |
Molekulargewicht |
592.7 g/mol |
IUPAC-Name |
5,6,11,12-tetraphenyltetracene-2,3,8,9-tetramine |
InChI |
InChI=1S/C42H32N4/c43-33-21-29-30(22-34(33)44)39(27-17-9-3-10-18-27)42-40(28-19-11-4-12-20-28)32-24-36(46)35(45)23-31(32)38(26-15-7-2-8-16-26)41(42)37(29)25-13-5-1-6-14-25/h1-24H,43-46H2 |
InChI-Schlüssel |
JIYNEHAFMWMICE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)N)N)C6=CC=CC=C6)C7=CC=CC=C7)N)N)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


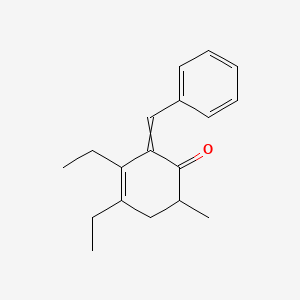
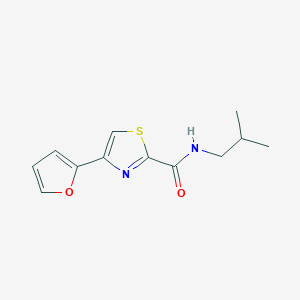
![{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid](/img/structure/B12613429.png)
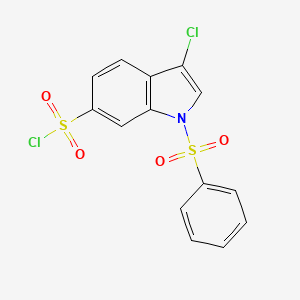
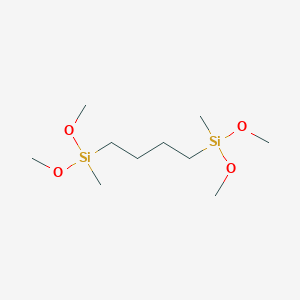
![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
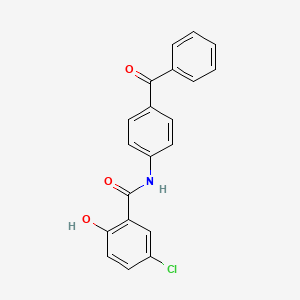
![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)
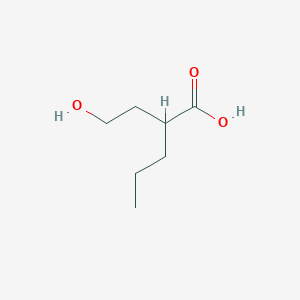
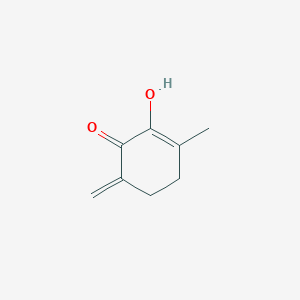
![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
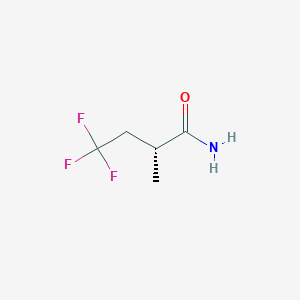
![N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine](/img/structure/B12613503.png)
